molecular formula C13H26OSi B14484229 [(Deca-3,4-dien-2-yl)oxy](trimethyl)silane CAS No. 65514-08-1

[(Deca-3,4-dien-2-yl)oxy](trimethyl)silane

Cat. No.: B14484229
CAS No.: 65514-08-1
M. Wt: 226.43 g/mol
InChI Key: VXHGQOGXBQZOLD-UHFFFAOYSA-N
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Description

(Deca-3,4-dien-2-yl)oxysilane is an organosilicon compound with the chemical formula C13H26OSi This compound is characterized by the presence of a silane group bonded to a deca-3,4-dien-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Deca-3,4-dien-2-yl)oxysilane typically involves the reaction of deca-3,4-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Deca-3,4-dien-2-ol+Trimethylchlorosilane(Deca-3,4-dien-2-yl)oxysilane+HCl\text{Deca-3,4-dien-2-ol} + \text{Trimethylchlorosilane} \rightarrow \text{(Deca-3,4-dien-2-yl)oxysilane} + \text{HCl} Deca-3,4-dien-2-ol+Trimethylchlorosilane→(Deca-3,4-dien-2-yl)oxysilane+HCl

Industrial Production Methods

Industrial production of (Deca-3,4-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Deca-3,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

(Deca-3,4-dien-2-yl)oxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Deca-3,4-dien-2-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Deca-3,4-dien-2-yl)oxysilane is unique due to the presence of the deca-3,4-dien-2-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.

Properties

CAS No.

65514-08-1

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

InChI

InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-12-13(2)14-15(3,4)5/h10,12-13H,6-9H2,1-5H3

InChI Key

VXHGQOGXBQZOLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C=CC(C)O[Si](C)(C)C

Origin of Product

United States

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